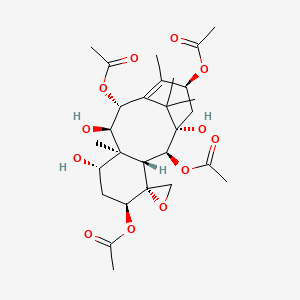![molecular formula C18H24N2O3 B1254547 N-[4-(2-Methyl-4-hydroxy-2-butenoylamino)butyl]cinnamamide](/img/structure/B1254547.png)
N-[4-(2-Methyl-4-hydroxy-2-butenoylamino)butyl]cinnamamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dasyclamide is a natural product found in Aglaia elaeagnoidea, Aglaia meridionalis, and other organisms with data available.
Aplicaciones Científicas De Investigación
Antioxidant Activities
Cinnamamides, including compounds similar to N-[4-(2-Methyl-4-hydroxy-2-butenoylamino)butyl]cinnamamide, have been studied for their antioxidant properties. A study by Kang et al. (2008) found that certain cinnamamides exhibit significant lipid peroxidation inhibitory activities, suggesting their potential as antioxidants.
Photo-Responsive Properties
Cinnamamide derivatives have also been explored for their photo-responsive characteristics. Jin, Sun, & Wu (2011) synthesized a cinnamamide derivative that showed reversible photo-responsiveness, indicating potential applications in novel photo-responsive polymers.
Anticonvulsant Activity
The structural features of cinnamamides are linked to anticonvulsant activities. Żesławska et al. (2018) conducted crystallographic studies on cinnamamide derivatives, proposing a pharmacophore model that correlates with their anticonvulsant properties.
Antidepressant-like Action
Research by Deng et al. (2011) on N-(2-hydroxyethyl) cinnamamide derivatives in mice indicated significant antidepressant-like actions, suggesting therapeutic potential in mental health.
Serotonin Antagonism
Cinnamamides have been conceived as structural analogs of serotonin, acting as antagonists. Dombro & Woolley (1964) found that cinnamamides with specific structural modifications showed increased antiserotonin potency.
Therapeutic Potential in Nervous System Disorders
Cinnamamide derivatives exhibit diverse activities in the nervous system, including anticonvulsant, antidepressant, neuroprotective, and analgesic properties. Gunia-Krzyżak et al. (2015) reviewed the structure-activity relationships of these compounds, highlighting their potential for treating various central and peripheral nervous system disorders.
Sleep Induction
Some cinnamamide derivatives have been evaluated for their potential as sleep inducers. Houlihan et al. (1985) synthesized and tested various cinnamamides for their ability to induce sleep, identifying active compounds in this category.
NMDA Receptor Antagonism
The N-(phenylalkyl)cinnamides have been identified as selective antagonists of NR1A/2B NMDA receptors, which could be significant for CNS therapeutics. Tamiz et al. (1999) synthesized a novel series of these compounds, showing promising results for potential CNS applications.
Propiedades
Nombre del producto |
N-[4-(2-Methyl-4-hydroxy-2-butenoylamino)butyl]cinnamamide |
|---|---|
Fórmula molecular |
C18H24N2O3 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
(E)-4-hydroxy-2-methyl-N-[4-[[(E)-3-phenylprop-2-enoyl]amino]butyl]but-2-enamide |
InChI |
InChI=1S/C18H24N2O3/c1-15(11-14-21)18(23)20-13-6-5-12-19-17(22)10-9-16-7-3-2-4-8-16/h2-4,7-11,21H,5-6,12-14H2,1H3,(H,19,22)(H,20,23)/b10-9+,15-11+ |
Clave InChI |
VRQBQHFFHBFLQO-LVICEBGESA-N |
SMILES isomérico |
C/C(=C\CO)/C(=O)NCCCCNC(=O)/C=C/C1=CC=CC=C1 |
SMILES canónico |
CC(=CCO)C(=O)NCCCCNC(=O)C=CC1=CC=CC=C1 |
Sinónimos |
dasyclamide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




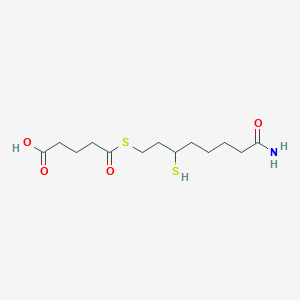
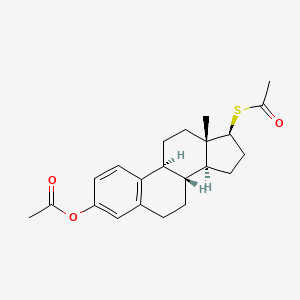
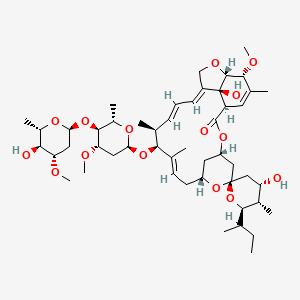
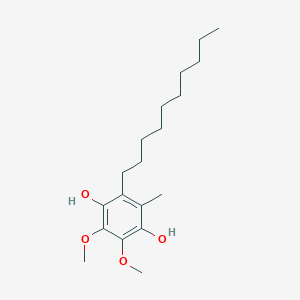
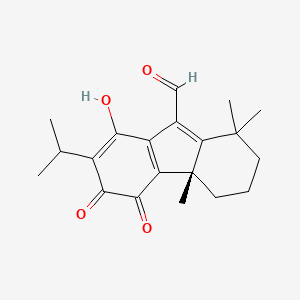
![(4R)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2R)-2-[[(2S)-5-amino-1-[[(2R,3S)-1-[[(3S,6Z,9S,12S,15S,18R,19R)-9-benzyl-6-ethylidene-19-methyl-2,5,8,11,14,17-hexaoxo-3,12,15-tri(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-(7-methyloctanoylamino)-5-oxopentanoic acid](/img/structure/B1254473.png)
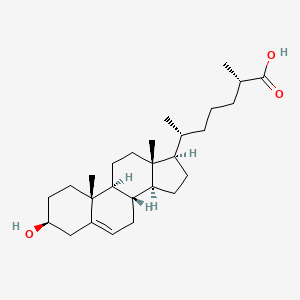
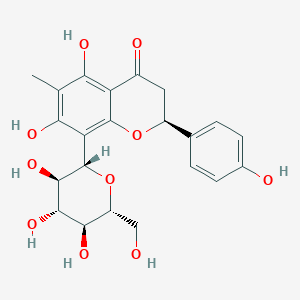
![2-{(3s)-3-[(Benzylsulfonyl)amino]-2-Oxopiperidin-1-Yl}-N-{(2s)-1-[(3r)-1-Carbamimidoylpiperidin-3-Yl]-3-Oxopropan-2-Yl}acetamide](/img/structure/B1254476.png)
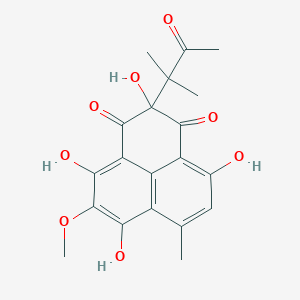

![(2S,3R)-N-hydroxy-2-methyl-N'-[(2S)-1-(methylamino)-1-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propan-2-yl]-3-(2-methylpropyl)butanediamide](/img/structure/B1254481.png)
